Methanesulfonamide
Overview
Description
Methanesulfonamide, also known as methanesulphonamide, is an organic compound with the molecular formula CH5NO2S. It is a sulfonamide derivative characterized by the presence of a sulfonyl functional group attached to an amine group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Mechanism of Action
Target of Action
Methanesulfonamide is a compound used in the synthesis of important organic reagents . .
Mode of Action
It is known that sulfonamides, a class of compounds to which this compound belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
It is known that sulfonamides interfere with the synthesis of folic acid, a crucial component in the metabolism of bacteria .
Pharmacokinetics
It is known that sulfonamides, in general, are well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that sulfonamides, in general, inhibit bacterial growth by interfering with the synthesis of folic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, pH, and substrate concentration can directly or indirectly affect the degradation of organic pollutants by changing microbial activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with ammonia gas. This reaction typically takes place in a toluene environment at temperatures ranging from 40 to 50 degrees Celsius . The reaction can be represented as follows:
CH3SO2Cl+NH3→CH3SO2NH2+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of toluene as a solvent helps in controlling the reaction temperature and facilitates the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinamide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and cyanates are commonly used
Major Products Formed:
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfinamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
Methanesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methanesulfonamide can be compared with other sulfonamide derivatives:
Methanesulfonic Acid: Unlike this compound, methanesulfonic acid lacks the amine group and is primarily used as a strong acid in organic synthesis.
Methanesulfinamide: This compound is a reduced form of this compound and has different reactivity and applications.
N-(2-methylthio-1-p-toluenesulfonyl)this compound: This derivative is used in more specialized organic synthesis reactions.
Uniqueness: this compound is unique due to its versatility in various chemical reactions and its wide range of applications in different scientific fields. Its ability to act as both a reagent and a catalyst makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIVZYLYMDVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062865 | |
Record name | Methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-09-0 | |
Record name | Methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3144-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271 | |
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Record name | Methanesulfonamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98YB2P6NHR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methanesulfonamide has the molecular formula CH3SO2NH2 and a molecular weight of 95.12 g/mol. []
A: Researchers commonly use 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to characterize this compound and its derivatives. [, , , , , , ]
A: Yes, this compound can function as a general acid catalyst. In the Sharpless asymmetric dihydroxylation, it protonates intermediate osmate esters of conjugated aromatic olefins during the hydrolysis step. []
A: While this compound itself displays catalytic properties, studies have shown that introducing substituents on the nitrogen atom or modifying the methyl group can influence its activity. For example, 4-substituted prolyl methanesulfonamides have demonstrated enhanced enantioselectivity as organocatalysts in aldol reactions compared to proline. []
A: this compound participates as both a cosolvent and a catalyst in Sharpless asymmetric dihydroxylation reactions. It facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase and acts as a general acid catalyst in the hydrolysis step, particularly for conjugated aromatic olefins. []
A: Computational studies, including partition coefficient (clogP) calculations and quantitative structure-activity relationship (QSAR) modeling, provide insights into the physicochemical properties and biological activities of this compound derivatives. [, ]
A: Yes, QSAR models utilizing various chemometric methods, such as multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), successfully correlate the structural features of this compound derivatives to their anti-proliferative activity. These models aid in identifying promising candidates for further development. []
A: The acridine substitution pattern plays a crucial role in the antitumor activity of acridine-substituted this compound derivatives. The specific position and type of substituents on the acridine ring system significantly influence potency and selectivity against cancer cells. []
A: Formulating this compound derivatives as specific salts, like the (L)-lysine salt of (R)-ibuprofen this compound, can enhance their stability and solubility, potentially leading to improved bioavailability and therapeutic efficacy. [, ]
A: Research on radiolabeled nimesulide analogs, such as N-[11C]methyl-N-(2-benzyloxy-4-nitrophenyl)this compound ([11C]4a), provides insights into their potential as PET tracers for imaging aromatase expression in breast cancer. These studies offer valuable information on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. []
A: Cell-based assays utilizing human neutrophils are instrumental in evaluating the inhibitory activity of this compound derivatives on leukotriene B4 receptors (BLT). Researchers use these assays to determine the potency and efficacy of these compounds in blocking BLT receptor-mediated functions. []
A: Yes, researchers utilize animal models like rats to study the effects of this compound derivatives on various conditions. For example, a rat model demonstrated the hepatoprotective properties of Curcuma longa against liver injury induced by nitrothis compound. []
A: While the provided research doesn't directly address resistance mechanisms for this compound, studies on the antitumor agent dronedarone hydrochloride highlight the emergence of impurities with potential resistance implications. For instance, N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)this compound (impurity II) was identified as a potential process-related impurity. []
A: Studies on acridine-substituted dimethyl phosphoramidate derivatives of 9-anilinoacridine, where the this compound group is replaced, reveal increased acute toxicity compared to the parent this compound compounds. This highlights the importance of carefully evaluating the toxicity profiles of this compound derivatives, particularly when introducing structural modifications. []
ANone: While the research provided does not focus on targeted drug delivery for this compound, it does highlight the impact of structural modifications on its physicochemical properties. By fine-tuning the lipophilicity and other characteristics of this compound derivatives, researchers may potentially enhance their delivery to specific tissues or cells.
A: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying and characterizing impurities present in this compound derivatives. This technique provides valuable information on the molecular weight and structure of impurities, aiding in the development of robust and controlled synthetic processes. []
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